2-(Fluoromethyl)-6-methylmorpholine
CAS No.:
Cat. No.: VC17661954
Molecular Formula: C6H12FNO
Molecular Weight: 133.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H12FNO |
|---|---|
| Molecular Weight | 133.16 g/mol |
| IUPAC Name | 2-(fluoromethyl)-6-methylmorpholine |
| Standard InChI | InChI=1S/C6H12FNO/c1-5-3-8-4-6(2-7)9-5/h5-6,8H,2-4H2,1H3 |
| Standard InChI Key | ZUJQAGOVBUTMDF-UHFFFAOYSA-N |
| Canonical SMILES | CC1CNCC(O1)CF |
Introduction
Structural and Chemical Identity
2-(Fluoromethyl)-6-methylmorpholine belongs to the morpholine class of six-membered heterocyclic compounds containing one oxygen and one nitrogen atom. Its molecular formula is C₆H₁₂FNO, with a molecular weight of 133.16 g/mol. The stereochemistry of the substituents significantly influences its physicochemical and biological behavior. For example, the (2R,6R) configuration in related compounds, such as (2R,6R)-2-((benzyloxy)methyl)-6-methylmorpholine hydrochloride, demonstrates the importance of stereochemical control in synthetic routes .
Key Structural Features:
-
Fluoromethyl Group (-CH₂F): Introduces electronegativity and metabolic stability, often enhancing bioavailability in drug candidates .
-
Methyl Group (-CH₃): Contributes to lipophilicity and steric effects, modulating interactions with biological targets .
-
Morpholine Core: Provides a rigid scaffold favorable for hydrogen bonding and solubility modulation .
Synthetic Methodologies
The synthesis of 2-(fluoromethyl)-6-methylmorpholine can be inferred from strategies used for analogous fluoromethylated morpholines. A critical challenge lies in introducing the fluoromethyl group while preserving stereochemical integrity.
Fluoromethylation Strategies
Recent advances in fluoromethyl ketone (FMK) chemistry offer viable pathways. For instance, Joshi et al. (2021) developed a method to convert bromomethyl ketones to fluoromethyl ketones using fluoride sources like KF or TBAF . Although yields for such transformations historically ranged between 18–38%, optimizing reaction conditions (e.g., solvent polarity, temperature) could improve efficiency .
Example Protocol:
-
Bromomethyl Ketone Synthesis: Start with a precursor such as Fmoc-Asp(OMe)-OH, converting it to a bromomethyl ketone via a tandem reaction with diazomethane and HBr .
-
Fluoride Substitution: Treat the bromomethyl intermediate with a fluoride source (e.g., KF) to yield the fluoromethyl ketone .
-
Ring Closure: Employ reductive amination or cyclization under microwave irradiation (e.g., 205°C, 30 minutes) to form the morpholine ring, as demonstrated in the synthesis of (S)-2-methylmorpholine .
Stereochemical Control
Achieving enantiomeric purity often requires chiral catalysts or resolving agents. For example, enzymatic resolution or chromatography using chiral stationary phases has been effective for related morpholines .
Physicochemical Properties
While experimental data for 2-(fluoromethyl)-6-methylmorpholine are sparse, predictive models and analog comparisons provide insights:
Applications in CNS Drug Discovery
Morpholine derivatives are pivotal in designing inhibitors for enzymes like β-secretase (BACE1), a target for Alzheimer’s disease . The fluoromethyl group in 2-(fluoromethyl)-6-methylmorpholine could enhance binding affinity and pharmacokinetics.
BACE1 Inhibition
Structural studies reveal that morpholine rings interact with BACE1’s catalytic aspartate residues (Asp228 and Asp32) . Fluorine substituents improve metabolic stability and blood-brain barrier permeability, as seen in compound 16, a CF₃-containing BACE1 inhibitor .
Design Considerations:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume